molecular formula C20H13Cl2N3O2 B12534358 2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid CAS No. 654649-18-0

2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid

Cat. No.: B12534358
CAS No.: 654649-18-0
M. Wt: 398.2 g/mol
InChI Key: QICMXDDULKHTEO-UHFFFAOYSA-N
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Description

2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both dichlorophenyl and phenyldiazenyl groups attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,6-dichlorobenzaldehyde with aniline to form the corresponding Schiff base. This intermediate is then subjected to azo coupling with diazonium salts derived from aniline derivatives to yield the final product. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[(2,6-Dimethylphenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid
  • 2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid (diclofenac acid)

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

654649-18-0

Molecular Formula

C20H13Cl2N3O2

Molecular Weight

398.2 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)methylideneamino]-5-phenyldiazenylbenzoic acid

InChI

InChI=1S/C20H13Cl2N3O2/c21-17-7-4-8-18(22)16(17)12-23-19-10-9-14(11-15(19)20(26)27)25-24-13-5-2-1-3-6-13/h1-12H,(H,26,27)

InChI Key

QICMXDDULKHTEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=CC3=C(C=CC=C3Cl)Cl)C(=O)O

Origin of Product

United States

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